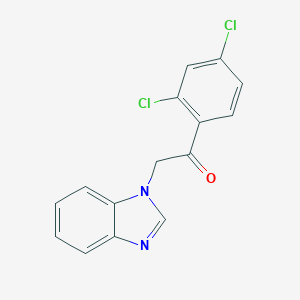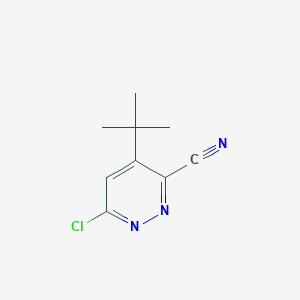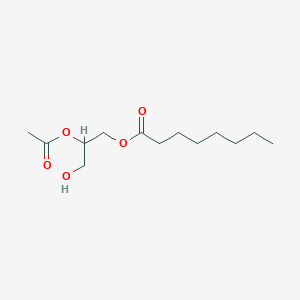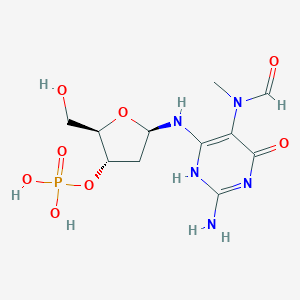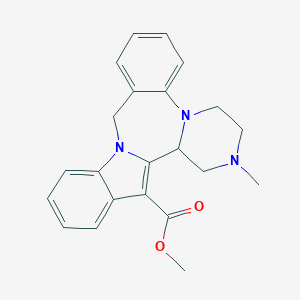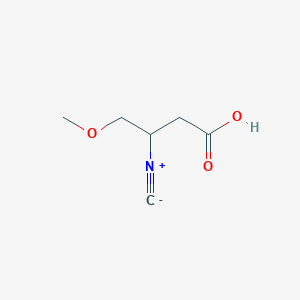
3-Isocyano-4-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyano-4-methoxybutanoic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as IMBA and has a molecular formula of C7H11NO3. It is a white crystalline powder with a melting point of 82-85 °C and is soluble in water, ethanol, and methanol.
Aplicaciones Científicas De Investigación
IMBA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, IMBA has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential antitumor agent. In materials science, IMBA has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, IMBA has been used as a versatile reagent for the preparation of various compounds.
Mecanismo De Acción
The mechanism of action of IMBA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, IMBA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMBA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of IMBA are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IMBA in lab experiments is its versatility as a reagent. It can be used in a variety of reactions to prepare various compounds. Another advantage is its relatively low cost and easy availability. However, one limitation of using IMBA is its low solubility in some solvents, which can make it difficult to work with in certain reactions.
Direcciones Futuras
There are several future directions for research on IMBA. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as a treatment for inflammatory and pain-related disorders. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, IMBA can be used as a building block for the synthesis of new materials with interesting properties, and further research can be done in this area.
Métodos De Síntesis
The synthesis of IMBA involves the reaction of 3-bromo-4-methoxybutanoic acid with potassium cyanate in the presence of a base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to form IMBA. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
Propiedades
Número CAS |
119637-68-2 |
|---|---|
Nombre del producto |
3-Isocyano-4-methoxybutanoic acid |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3-isocyano-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9) |
Clave InChI |
IIXODAJMQUZGOT-UHFFFAOYSA-N |
SMILES |
COCC(CC(=O)O)[N+]#[C-] |
SMILES canónico |
COCC(CC(=O)O)[N+]#[C-] |
Sinónimos |
carboxymethoxyisopropylisonitrile CMIIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



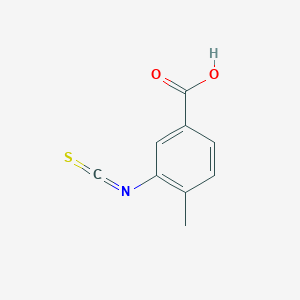
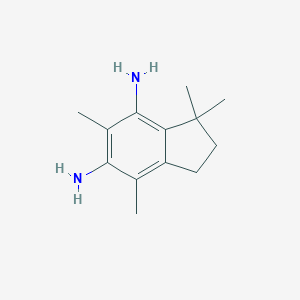
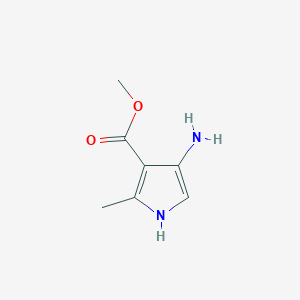
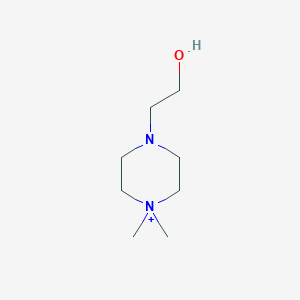
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
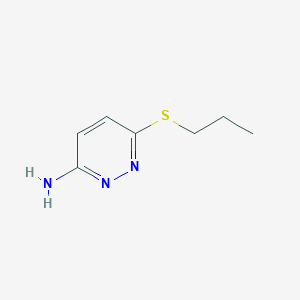


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
